molecular formula C21H24N2O2 B12711867 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine CAS No. 90316-43-1

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine

Katalognummer: B12711867
CAS-Nummer: 90316-43-1
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: QGQKEZKLTUBLML-MSUUIHNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-phenyl group and a 3-(4-methoxyphenyl)-1-oxo-2-butenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a piperazine ring with both phenyl and methoxyphenyl groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

90316-43-1

Molekularformel

C21H24N2O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

(Z)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)but-2-en-1-one

InChI

InChI=1S/C21H24N2O2/c1-17(18-8-10-20(25-2)11-9-18)16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16-

InChI-Schlüssel

QGQKEZKLTUBLML-MSUUIHNZSA-N

Isomerische SMILES

C/C(=C/C(=O)N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC

Kanonische SMILES

CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.